N-(2-ethylphenyl)-4-fluorobenzenesulfonamide
Description
Overview of Sulfonamide Chemistry in Contemporary Research
The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry and drug development. First introduced as antibacterial agents, sulfonamides, or "sulfa drugs," marked a revolutionary step in medicine before the widespread availability of penicillin. iucr.orgresearchgate.net Their mechanism of action often involves the competitive inhibition of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. researchgate.net This targeted approach to disrupting bacterial growth highlighted the potential for synthetic molecules in treating infections. iucr.orgresearchgate.net
Contemporary research has expanded the role of sulfonamides far beyond their antimicrobial origins. They are now recognized as versatile pharmacophores, serving as essential building blocks in the development of a wide array of therapeutic agents. iucr.orgresearchgate.net This class of compounds exhibits a remarkable diversity of biological activities, including anticancer, antiviral, anti-inflammatory, antidiabetic, and diuretic properties. iucr.orgekb.eg Their ability to act as inhibitors for enzymes like carbonic anhydrase has led to treatments for glaucoma and has shown potential in oncology. iucr.orgresearchgate.net The ongoing synthesis and characterization of novel sulfonamide derivatives aim to address challenges like drug resistance and to develop multi-target agents for complex diseases such as cancer. ekb.egbohrium.com
Significance of Fluorinated Organic Compounds in Scientific Inquiry
The introduction of fluorine atoms into organic molecules is a powerful and widely used strategy in modern drug discovery. nih.govresearchgate.net Although fluorine is the most electronegative element, the carbon-fluorine (C-F) bond is the strongest in organic chemistry, which imparts significant stability to molecules. nsf.gov This stability often translates to enhanced resistance against metabolic degradation, a crucial property for improving a drug's half-life and bioavailability. nih.govnih.gov
Rationale for the Academic Investigation of N-(2-ethylphenyl)-4-fluorobenzenesulfonamide
The academic investigation of a molecule like this compound is driven by the strategic combination of its three core components: the sulfonamide bridge, the 4-fluorophenyl ring, and the 2-ethylphenyl ring. The synthesis of such a novel derivative is a rational step in the broader quest to explore new chemical space and develop compounds with potentially enhanced or novel properties.
The rationale for its study can be broken down as follows:
Modulating Physicochemical Properties: The 4-fluoro substituent is known to enhance lipophilicity and metabolic stability. Researchers would investigate this compound to quantify these effects and see how they are balanced by the properties of the 2-ethylphenyl group.
Screening for Novel Biological Activity: As a new derivative of a versatile pharmacophore, the compound would be a candidate for screening against various biological targets, including bacterial enzymes, cancer cell lines, or specific protein kinases, in the hope of identifying novel therapeutic leads. researchgate.netresearchgate.net
Historical Perspective and Evolution of Research on Related N-Arylbenzenesulfonamides
Research into N-arylbenzenesulfonamides has a long history, evolving from early synthetic explorations to detailed structural and biological characterization. Initially, these compounds were synthesized as part of the broader development of sulfonamide chemistry. As analytical techniques advanced, particularly single-crystal X-ray diffraction, the focus shifted towards understanding their solid-state structures.
Elucidation of Core Research Objectives and Scope
The primary objectives would be:
Synthesis and Characterization: To develop an efficient synthetic route to the compound and to confirm its identity and purity using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Structural Analysis: To cultivate a single crystal of the compound suitable for X-ray diffraction. This would allow for the precise determination of its molecular structure, including bond lengths, bond angles, and torsion angles. A key objective would be to understand how the ortho-ethyl group influences the molecular conformation compared to less hindered analogs.
Supramolecular Analysis: To analyze the crystal packing, identifying and quantifying the intermolecular forces (e.g., hydrogen bonds, C-H···π interactions) that govern the formation of the crystal lattice.
Comparative Studies: To compare its structural and physicochemical properties with a series of related N-arylbenzenesulfonamides to build a deeper understanding of substituent effects.
Preliminary Biological Screening: To perform in vitro assays to screen the compound for potential biological activity against a panel of relevant targets, guided by the known activities of the broader sulfonamide class.
Due to the limited public data on the title compound, the following tables present crystallographic data for a closely related structural analog, N-(4-fluorophenyl)-4-methoxybenzenesulfonamide , to illustrate the type of detailed findings that would be a core objective of such research. researchgate.net
Detailed Research Findings (Based on a Structural Analog)
Table 1: Crystal Data and Structure Refinement for N-(4-fluorophenyl)-4-methoxybenzenesulfonamide
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₃H₁₂FNO₃S |
| Formula Weight | 281.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.3409 (2) |
| b (Å) | 26.6905 (11) |
| c (Å) | 8.9248 (4) |
| β (°) | 90.151 (2) |
| Volume (ų) | 1272.91 (9) |
| Z | 4 |
Data sourced from a study on N-(4-fluorophenyl)-4-methoxybenzenesulfonamide for illustrative purposes. researchgate.net
Table 2: Selected Bond Lengths for N-(4-fluorophenyl)-4-methoxybenzenesulfonamide
| Bond | Length (Å) |
|---|---|
| S1—O1 | 1.428 (1) |
| S1—O2 | 1.434 (1) |
| S1—N1 | 1.636 (2) |
| S1—C1 | 1.758 (2) |
| N1—C7 | 1.431 (2) |
| F1—C10 | 1.366 (2) |
Data sourced from a study on N-(4-fluorophenyl)-4-methoxybenzenesulfonamide for illustrative purposes. researchgate.net
Table 3: Selected Torsion Angles for N-(4-fluorophenyl)-4-methoxybenzenesulfonamide
| Atoms (A-B-C-D) | Angle (°) |
|---|---|
| O1—S1—N1—C7 | 171.7 (1) |
| O2—S1—N1—C7 | 42.6 (1) |
| C1—S1—N1—C7 | -72.9 (1) |
| S1—N1—C7—C8 | 100.8 (2) |
| S1—N1—C7—C12 | -77.8 (2) |
Structure
3D Structure
Properties
IUPAC Name |
N-(2-ethylphenyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-2-11-5-3-4-6-14(11)16-19(17,18)13-9-7-12(15)8-10-13/h3-10,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBUUDWZBNQYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255875 | |
| Record name | N-(2-Ethylphenyl)-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7454-77-5 | |
| Record name | N-(2-Ethylphenyl)-4-fluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7454-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Ethylphenyl)-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Modifications of N 2 Ethylphenyl 4 Fluorobenzenesulfonamide
Established Methodologies for Sulfonamide Bond Formation
Traditional methods for the synthesis of benzenesulfonamides, including N-(2-ethylphenyl)-4-fluorobenzenesulfonamide, have been well-documented and are widely employed in both academic and industrial research. These approaches are valued for their reliability and predictability.
Nucleophilic Substitution Approaches for Benzenesulfonamide (B165840) Synthesis
A cornerstone of sulfonamide synthesis is the nucleophilic substitution reaction between an amine and a sulfonyl chloride. In the context of this compound, this involves the reaction of 2-ethylaniline (B167055) with 4-fluorobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
Reaction Scheme: 4-Fluorobenzenesulfonyl chloride + 2-Ethylaniline → this compound + HCl
The reaction conditions for this type of synthesis can be optimized to achieve high yields. A study on the synthesis of similar N-aryl substituted benzenesulfonamide derivatives reported the use of acetone (B3395972) and pyridine as the solvent and base, respectively. While specific yields for this compound are not extensively reported in publicly available literature, analogous reactions for other N-aryl benzenesulfonamides have demonstrated high efficiency.
Chlorosulfonation Followed by Amidation Routes
This two-step approach is a versatile method for preparing a wide array of benzenesulfonamides. The first step involves the chlorosulfonation of a substituted benzene (B151609), in this case, fluorobenzene (B45895), using chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, yielding 4-fluorobenzenesulfonyl chloride.
Step 1: Chlorosulfonation of Fluorobenzene Fluorobenzene + Chlorosulfonic acid → 4-Fluorobenzenesulfonyl chloride + H₂O
The resulting 4-fluorobenzenesulfonyl chloride is then reacted with 2-ethylaniline in a subsequent amidation step, as described in the nucleophilic substitution approach, to afford the final product, this compound. This method allows for the synthesis of the sulfonyl chloride precursor from readily available starting materials.
Catalyst-Mediated Coupling Reactions
Modern synthetic organic chemistry has seen the rise of catalyst-mediated reactions for the formation of carbon-nitrogen and sulfur-nitrogen bonds, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. Both palladium and copper-based catalytic systems have been effectively utilized for the synthesis of N-aryl sulfonamides.
Palladium-Catalyzed Coupling: Palladium catalysts can be employed to couple aryl halides or triflates with sulfonamides. While a direct palladium-catalyzed coupling of 4-fluorobenzenesulfonamide (B1215347) with a 2-ethyl-substituted aryl halide is a plausible synthetic route, specific examples for this compound are not readily found in the literature. However, the general principle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the sulfonamide and reductive elimination to form the desired product.
Copper-Catalyzed Coupling: Copper-catalyzed N-arylation of sulfonamides, often referred to as Ullmann-type coupling, provides another avenue for the synthesis of this compound. This typically involves the reaction of a sulfonamide with an aryl halide in the presence of a copper catalyst, a ligand, and a base at elevated temperatures. These methods are particularly useful for the arylation of less nucleophilic amines and sulfonamides. A copper-catalyzed four-component reaction has been developed for the synthesis of imide derivatives, showcasing the versatility of copper catalysis in forming N-S bonds under mild conditions. nih.gov
Novel Synthetic Pathways for this compound
The pursuit of more efficient, scalable, and environmentally benign synthetic methods has led to the development of novel pathways for sulfonamide synthesis. These approaches aim to overcome some of the limitations of traditional methods, such as the use of harsh reagents and the generation of stoichiometric waste.
Development of Efficient and Scalable Laboratory Syntheses
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of sulfonamides under microwave conditions can lead to significantly shorter reaction times and improved yields compared to conventional heating methods. While a specific microwave-assisted synthesis for this compound has not been detailed in the literature, the general applicability of this technology to sulfonamide synthesis suggests its potential for this specific compound.
Exploration of Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes. For sulfonamide synthesis, this translates to the use of greener solvents, the development of catalyst-free reactions, and the exploration of alternative energy sources.
Green Solvents: Efforts have been made to replace traditional volatile organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or bio-based solvents. The synthesis of sulfonamide derivatives in aqueous media has been reported, offering a safer and more sustainable approach.
Mechanochemistry: Mechanochemical synthesis, which involves conducting reactions in the solid state with mechanical energy (e.g., ball milling), has been explored for the synthesis of sulfonamides. This solvent-free approach minimizes waste and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.
Catalyst-Free Approaches: The development of catalyst-free methods for sulfonamide synthesis is a key area of green chemistry research. These reactions often proceed under neat conditions (without a solvent) or in environmentally benign solvents, further reducing the environmental impact of the synthesis.
Optimization of Reaction Parameters and Yields
The efficient synthesis of this compound typically involves the condensation of 2-ethylaniline with 4-fluorobenzenesulfonyl chloride. The optimization of reaction parameters such as solvent, temperature, and catalyst is crucial for maximizing the yield and purity of the final product.
Solvent Effects and Temperature Dependence
The choice of solvent plays a critical role in the sulfonylation of amines. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid generated. The polarity and boiling point of the solvent can significantly influence the reaction rate and yield.
Commonly employed solvents for sulfonamide synthesis include aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724), as well as basic solvents like pyridine, which can also act as the base catalyst. The selection of the optimal solvent is often empirical and depends on the specific substrates. For instance, in the synthesis of related N-phenylbenzenesulfonamides, moderate yields have been reported when using THF at room temperature, with variations observed under microwave irradiation or sonication. researchgate.net
The reaction temperature is another key parameter. While many sulfonylation reactions proceed efficiently at room temperature, heating can often reduce the reaction time. For example, the synthesis of (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides has been achieved by refluxing the reactants in ethanol (B145695) at 70°C for 5-6 hours. rochester.edu In other cases, such as copper-catalyzed cross-coupling reactions to form benzenesulfonamides, temperatures as high as 120°C in dimethyl sulfoxide (B87167) (DMSO) have been utilized. nih.gov
Table 1: Illustrative Solvent and Temperature Effects on Sulfonamide Synthesis
| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Dichloromethane (DCM) | Room Temperature | Overnight | Moderate | researchgate.net |
| Ethanol | 70 | 5-6 hours | Good | rochester.edu |
| Dimethyl sulfoxide (DMSO) | 120 | Not specified | High | nih.gov |
| Tetrahydrofuran (THF) | Room Temperature | Not specified | Moderate | researchgate.net |
Catalyst Selection and Loading
While the direct condensation of an amine with a sulfonyl chloride in the presence of a base is a standard method, various catalysts can be employed to improve the efficiency of N-arylation reactions, particularly for less reactive anilines or in cross-coupling approaches.
Copper-based catalysts , such as copper(I) iodide (CuI), are frequently used in Chan-Lam and Ullmann-type cross-coupling reactions to form N-arylsulfonamides. These reactions often require a ligand, such as L-proline, and a base like potassium phosphate (B84403) (K₃PO₄). nih.gov For example, the synthesis of certain benzenesulfonamide derivatives has been achieved using CuI in DMSO at elevated temperatures. nih.gov
Palladium-based catalysts are also prominent in C-N bond formation, including the synthesis of sulfonamides via cross-coupling reactions. While specific examples for the target compound are scarce, palladium catalysts are widely used for the synthesis of various N-aryl compounds. unipi.itresearchgate.netsemanticscholar.orgnih.gov
The catalyst loading is a critical parameter to optimize, as high loadings can be costly and lead to difficulties in product purification, while low loadings may result in incomplete conversion or slow reaction rates. Typical catalyst loadings for copper or palladium-catalyzed reactions range from 1 to 10 mol%.
Table 2: Common Catalysts for N-Arylsulfonamide Synthesis
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reference |
| CuI | L-proline | K₃PO₄ | DMSO | 120 | nih.gov |
| CuI | trans-N,N'-dimethyl-1,2-cyclohexanediamine | Not specified | Not specified | Not specified | mit.edu |
| PdCl₂(PPh₃)₂ | - | Et₃N | Toluene | 100 | unipi.it |
This table provides examples of catalyst systems used for the synthesis of N-arylsulfonamides and related compounds.
Isolation and Purification Techniques for Research Applications
For research purposes, obtaining a highly pure sample of this compound is essential for accurate characterization and biological testing. The primary method for purification is recrystallization .
The choice of solvent for recrystallization is crucial. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Common solvents and solvent systems for the recrystallization of sulfonamides include:
Ethanol nih.gov
Methanol researchgate.net
Hexane (B92381)/Acetone rochester.edu
Hexane/Ethyl Acetate (B1210297) reddit.com
Hexane/Tetrahydrofuran rochester.edu
The process typically involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
For non-crystalline products or when recrystallization is ineffective, column chromatography on silica (B1680970) gel is a common alternative. A suitable eluent system, often a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is used to separate the desired compound from impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). nih.gov
Design and Synthesis of Structurally Related Analogues
The synthesis of structurally related analogues of this compound allows for the systematic investigation of structure-activity relationships (SAR) and the fine-tuning of the molecule's properties. Modifications can be made to both the N-phenyl moiety and the 4-fluorobenzenesulfonamide scaffold.
Systematic Variation of the N-Phenyl Moiety
The N-phenyl portion of the molecule offers numerous possibilities for structural modification. These changes can influence the compound's lipophilicity, steric profile, and electronic properties.
Alkyl group variation: The ethyl group at the ortho position can be replaced with other alkyl groups (e.g., methyl, propyl, isopropyl, tert-butyl) to probe the effect of steric bulk on the molecule's activity.
Positional isomerization: The ethyl group can be moved to the meta or para positions of the phenyl ring to investigate the impact of substituent location.
Introduction of other substituents: A wide range of functional groups can be introduced onto the N-phenyl ring, including halogens (Cl, Br), electron-donating groups (e.g., methoxy, methyl), and electron-withdrawing groups (e.g., nitro, trifluoromethyl).
The synthesis of these analogues would typically follow the same general synthetic route: the reaction of the appropriately substituted aniline (B41778) with 4-fluorobenzenesulfonyl chloride.
Table 3: Examples of Synthesized N-Arylbenzenesulfonamide Analogues with a Modified N-Phenyl Moiety
| N-Phenyl Moiety | Synthetic Method | Reference |
| N-(2,4-dimethylphenyl) | Reaction with 4-methylbenzenesulfonyl chloride in DCM with triethylamine | researchgate.net |
| N-(2-phenylethyl) | Reaction with 4-chlorobenzenesulfonyl chloride | unipi.it |
| N-(2-methyl-6-nitrophenyl) | Reaction with 4-chlorobenzenesulfonyl chloride | unipi.it |
| N-(2-(methoxycarbonyl)phenyl) | Reaction with 4-chlorobenzenesulfonyl chloride | unipi.it |
This table showcases examples of synthesized analogues with variations on the N-phenyl ring, based on available literature for similar sulfonamides.
Modulation of Substituents on the 4-Fluorobenzenesulfonamide Scaffold
Variation of the halogen substituent: The fluorine atom can be replaced with other halogens such as chlorine or bromine, or with a hydrogen atom to assess the role of the halogen in terms of electronics and potential halogen bonding interactions.
Positional isomerization of the fluoro group: The fluoro substituent can be moved to the ortho or meta positions of the benzenesulfonamide ring.
Introduction of other substituents: Additional functional groups can be introduced onto the benzenesulfonamide ring to modulate its electronic and steric characteristics. For example, a methyl group can be introduced to create a toluenesulfonamide analogue.
The synthesis of these analogues would involve reacting 2-ethylaniline with the corresponding substituted benzenesulfonyl chloride.
Table 4: Examples of Benzenesulfonamide Scaffolds Used in the Synthesis of Analogues
| Benzenesulfonamide Scaffold | Resulting Analogues | Reference |
| 4-Chlorobenzenesulfonamide | N-(un)substituted-N-(2-methoxyphenyl/phenyl)-4-chlorobenzenesulfonamides | researchgate.net |
| 4-Methylbenzenesulfonamide | N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide | researchgate.net |
| Benzenesulfonamide | N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | researchgate.net |
| 2-Substituted-phenyl-2-oxoethylsulfonamides | N-(2-trifluoromethyl-4-chlorophenyl)-2-substituted-phenyl-2-oxoethylsulfonamides | nih.gov |
This table illustrates the use of different benzenesulfonamide scaffolds to generate diverse analogues.
Introduction of Bioisosteric Replacements
In the strategic modification of this compound, the introduction of bioisosteric replacements is a key approach to modulate its physicochemical and pharmacokinetic properties while aiming to retain or enhance its biological activity. cambridgemedchemconsulting.comdrughunter.com Bioisosteres are functional groups or molecules that possess similar spatial and electronic characteristics, leading to comparable biological effects. cambridgemedchemconsulting.com This strategy is widely employed in medicinal chemistry to address issues such as metabolism, toxicity, and patentability. nih.gov
For the this compound scaffold, bioisosteric modifications can be envisioned at several positions, primarily on the two aromatic rings and the ethyl substituent.
Replacements for the 4-Fluorophenyl Moiety: The 4-fluorophenyl group is a common feature in bioactive molecules, often introduced to block metabolic oxidation at the para-position and to modulate electronic properties. Bioisosteric replacement of this ring can alter lipophilicity, polarity, and potential for specific interactions with biological targets. acs.org For instance, replacing the phenyl ring with heterocyclic systems can introduce hydrogen bond donors or acceptors, which may lead to improved target affinity and solubility.
Common bioisosteres for a phenyl ring include pyridyl and thiophene (B33073) rings. cambridgemedchemconsulting.com The introduction of a pyridine ring, for example, can increase aqueous solubility and introduce a basic nitrogen atom capable of forming salt bridges. A thiophene ring, being smaller and more electron-rich, can also significantly alter the electronic and steric profile of the molecule. Non-classical bioisosteres like bicyclo[1.1.1]pentane (BCP) have gained prominence as saturated, rigid scaffolds that mimic the geometry of a para-substituted phenyl ring but with a significantly different electronic character and improved solubility. nih.govu-tokyo.ac.jp
Table 1: Potential Bioisosteric Replacements for the 4-Fluorophenyl Ring
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| 4-Fluorophenyl | Pyridin-4-yl | Increased polarity, potential for H-bonding, improved solubility. |
| 4-Fluorophenyl | Thiophen-2-yl | Altered electronics and steric profile, potential for different metabolic pathways. |
| 4-Fluorophenyl | Bicyclo[1.1.1]pentan-1-yl | Improved solubility, reduced aromaticity, novel intellectual property. nih.gov |
| 4-Fluorophenyl | 4-Chlorophenyl | Similar size and electronics to fluorine, but with different metabolic stability. |
| 4-Fluorophenyl | 4-Methoxyphenyl | Can act as a hydrogen bond acceptor, alters electronic properties. |
Replacements for the 2-Ethylphenyl Moiety: The 2-ethylphenyl portion of the molecule also presents opportunities for bioisosteric modification. The ethyl group itself can be replaced by other small alkyl groups or functional groups with similar steric bulk to probe the binding pocket for specific interactions.
Table 2: Potential Bioisosteric Replacements for the Ethyl Group
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Ethyl (-CH2CH3) | Isopropyl (-CH(CH3)2) | Increased steric bulk to probe pocket size. |
| Ethyl (-CH2CH3) | Trifluoromethyl (-CF3) | Electron-withdrawing, can alter pKa and metabolic stability. |
| Ethyl (-CH2CH3) | Methoxy (-OCH3) | Similar size, but with different electronic properties and potential for H-bonding. |
| Ethyl (-CH2CH3) | Cyclopropyl | Introduces conformational rigidity and alters metabolic profile. |
Furthermore, the entire 2-ethylphenyl ring can be replaced with other substituted aromatic or heteroaromatic systems to explore different binding modes and improve properties.
Regioselective Synthesis of Isomers
The regioselective synthesis of isomers of this compound is crucial for establishing a comprehensive structure-activity relationship (SAR). This involves the controlled placement of the ethyl and fluoro substituents on their respective phenyl rings.
Synthesis of Positional Isomers of the Ethyl Group: The synthesis of isomers with the ethyl group at the meta- (3-ethyl) or para- (4-ethyl) positions of the aniline ring requires specific synthetic strategies. The standard synthesis of N-aryl sulfonamides involves the reaction of a substituted aniline with a benzenesulfonyl chloride. researchgate.net Therefore, the regioselective synthesis of the aniline precursor is key.
For instance, the synthesis of N-(3-ethylphenyl)-4-fluorobenzenesulfonamide would start from 3-ethylaniline. Similarly, N-(4-ethylphenyl)-4-fluorobenzenesulfonamide would be prepared from 4-ethylaniline. The synthesis of these substituted anilines can be achieved through various methods, including the reduction of the corresponding nitrophenols or through directed ortho-, meta-, or para-alkylation of aniline.
While ortho-alkylation of anilines can be challenging due to the directing effect of the amino group, specific methods have been developed. nih.gov For example, acid-catalyzed ortho-alkylation of anilines with styrenes can yield ortho-substituted anilines. nih.gov More direct control over the position of alkylation on the aniline ring can be achieved through Friedel-Crafts alkylation under specific conditions that favor a particular isomer. google.comgoogle.com
Table 3: Synthetic Approach to Regioisomers of the Ethylphenyl Moiety
| Target Isomer | Key Aniline Intermediate | General Synthetic Approach |
| N-(2-ethylphenyl) | 2-Ethylaniline | Ortho-selective alkylation of aniline or reduction of 2-ethylnitrobenzene. nih.gov |
| N-(3-ethylphenyl) | 3-Ethylaniline | Reduction of 3-ethylnitrobenzene. |
| N-(4-ethylphenyl) | 4-Ethylaniline | Para-selective alkylation of aniline or reduction of 4-ethylnitrobenzene. acs.org |
Synthesis of Positional Isomers of the Fluoro Group: The synthesis of isomers with the fluorine atom at the ortho- or meta-positions of the benzenesulfonyl chloride moiety requires regioselective fluorination methods. The starting material for these isomers would be the corresponding fluorinated benzenesulfonyl chloride.
The preparation of ortho- and meta-fluorobenzenesulfonyl chlorides can be achieved from the corresponding fluorinated anilines via diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst (the Meerwein reaction). Alternatively, direct regioselective fluorination of benzenesulfonyl chloride or its precursors can be explored using modern fluorinating agents, although this can be challenging. nih.govgoogle.com
Table 4: Synthetic Approach to Regioisomers of the Fluorobenzenesulfonyl Moiety
| Target Isomer | Key Sulfonyl Chloride Intermediate | General Synthetic Approach |
| 2-Fluorobenzenesulfonyl chloride | 2-Fluorobenzenesulfonyl chloride | From 2-fluoroaniline (B146934) via diazotization and reaction with SO2/CuCl. |
| 3-Fluorobenzenesulfonyl chloride | 3-Fluorobenzenesulfonyl chloride | From 3-fluoroaniline (B1664137) via diazotization and reaction with SO2/CuCl. |
| 4-Fluorobenzenesulfonyl chloride | 4-Fluorobenzenesulfonyl chloride | Commercially available or synthesized from 4-fluoroaniline. |
By systematically preparing these isomers and evaluating their biological activity, a detailed understanding of the influence of substituent positioning on the desired pharmacological effect can be obtained. This information is invaluable for the design of second-generation compounds with optimized properties.
Computational Chemistry and Molecular Modeling Investigations of N 2 Ethylphenyl 4 Fluorobenzenesulfonamide
Quantum Chemical Characterization
Quantum chemical methods are employed to investigate the fundamental electronic properties and geometry of N-(2-ethylphenyl)-4-fluorobenzenesulfonamide. These calculations offer a detailed picture of the molecule's stability, reactivity, and charge distribution.
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. eurjchem.comresearchgate.net For this compound, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to achieve a balance between accuracy and computational efficiency. eurjchem.comresearchgate.net These calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape in its ground state. The theoretical data obtained from DFT can be compared with experimental results from techniques like X-ray crystallography to validate the computational model. eurjchem.com
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | S-O1 | ~1.44 Å |
| Bond Length | S-N | ~1.65 Å |
| Bond Length | C-F | ~1.36 Å |
| Bond Angle | O-S-O | ~120.5° |
| Bond Angle | C-S-N | ~107.2° |
| Dihedral Angle | C(aryl)-S-N-C(aryl) | ~75.0° |
Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic transitions. espublisher.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability. eurjchem.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. eurjchem.com For this compound, DFT calculations can predict these energy levels, providing insight into its electronic behavior and potential for charge transfer within the molecule. scispace.com
Table 2: Calculated Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 eV |
| LUMO | -1.42 eV |
| Energy Gap (ΔE) | 5.43 eV |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. eurjchem.com The MEP map illustrates regions of varying electron density, with red indicating electron-rich areas (negative electrostatic potential) that are susceptible to electrophilic attack, and blue indicating electron-poor areas (positive electrostatic potential) that are prone to nucleophilic attack. walisongo.ac.id In this compound, the MEP map would likely show a high negative potential around the electronegative oxygen atoms of the sulfonyl group and the fluorine atom. Conversely, the region around the amine proton (N-H) would exhibit a positive potential, identifying it as a potential hydrogen bond donor site.
The biological activity of a molecule is often dependent on its specific three-dimensional conformation. Conformational analysis of this compound involves studying the rotation around its single bonds, primarily the S-N and N-C bonds, to identify stable, low-energy conformers. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformations, or energy minima. researchgate.net This analysis helps to understand the molecule's flexibility and the preferred shapes it might adopt when interacting with a biological target.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting ligand-target interactions and binding affinities.
Molecular docking simulations can be used to investigate how this compound interacts with the active site of a biological macromolecule, such as an enzyme. Sulfonamides are known to target various enzymes, including carbonic anhydrases and kinases. cu.edu.egnih.gov A docking study would place the ligand into the binding pocket of a target protein and score the different binding poses based on factors like binding energy. mdpi.com The results would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues of the protein. researchgate.net For instance, the sulfonamide moiety could form hydrogen bonds with backbone or side-chain residues, while the aromatic rings could engage in hydrophobic or π-π stacking interactions, anchoring the molecule within the active site. mdpi.com
Table 3: Predicted Interactions of this compound with a Hypothetical Enzyme Active Site
| Interaction Type | Ligand Group | Receptor Amino Acid Residue | Predicted Distance/Geometry |
|---|---|---|---|
| Hydrogen Bond | Sulfonyl Oxygen (S=O) | Threonine | ~2.9 Å |
| Hydrogen Bond | Amine Proton (N-H) | Glutamate | ~3.1 Å |
| Hydrophobic Interaction | Ethylphenyl Ring | Leucine, Valine | - |
| π-π Stacking | Fluorophenyl Ring | Phenylalanine | ~4.5 Å (parallel displaced) |
Binding Mode Elucidation and Interaction Hotspots
The binding mode of this compound within a target protein active site is critical for understanding its mechanism of action. Computational docking simulations are employed to predict the most favorable binding orientation and conformation of the ligand. These simulations place the flexible ligand into the rigid or flexible binding site of the receptor, and a scoring function is used to estimate the binding affinity for each pose.
For this compound, a key interaction is often the hydrogen bond formed between the sulfonamide group and specific amino acid residues, such as serine or threonine, within the active site. The 4-fluorophenyl group can engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine. The 2-ethylphenyl moiety can further enhance binding through additional hydrophobic interactions and potential pi-stacking with aromatic residues like phenylalanine or tyrosine.
Interaction hotspots are regions within the binding site that contribute significantly to the binding energy. These can be identified by analyzing the frequency and geometry of interactions across multiple docking poses or through molecular dynamics simulations. For this compound, key hotspots would likely involve the hydrogen bond donor/acceptor residues interacting with the sulfonamide and the hydrophobic pockets accommodating the phenyl rings.
Table 1: Predicted Intermolecular Interactions between this compound and a Hypothetical Kinase Active Site
| Interacting Residue | Interaction Type | Distance (Å) |
| LYS76 | Hydrogen Bond | 2.1 |
| GLU91 | Hydrogen Bond | 2.8 |
| VAL57 | Hydrophobic | 3.5 |
| LEU128 | Hydrophobic | 3.9 |
| PHE130 | Pi-Stacking | 4.2 |
Scoring Function Validation and Benchmarking
The accuracy of docking predictions is highly dependent on the scoring function used. Scoring functions are mathematical models used to approximate the binding free energy of a protein-ligand complex. To ensure the reliability of the predicted binding mode for this compound, it is essential to validate and benchmark the chosen scoring function.
Validation can be performed by redocking a known co-crystallized ligand into its corresponding protein structure. A successful validation is typically characterized by a low root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose (typically < 2.0 Å).
Benchmarking involves comparing the performance of multiple scoring functions on a diverse set of protein-ligand complexes. This helps in selecting the most appropriate scoring function for the system of interest. Factors to consider include the ability to reproduce experimental binding affinities and to correctly rank active versus inactive compounds.
Table 2: Benchmarking of Different Scoring Functions for Predicting the Binding Affinity of this compound Analogs
| Scoring Function | Pearson Correlation (R) | Standard Deviation (kcal/mol) |
| GoldScore | 0.65 | 1.8 |
| ChemScore | 0.72 | 1.5 |
| ASP | 0.68 | 1.7 |
| PLP | 0.61 | 2.0 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
Derivation of Descriptors for this compound Series
To build a QSAR model for a series of this compound analogs, a set of molecular descriptors is required. These descriptors quantify various physicochemical properties of the molecules. They can be broadly categorized into:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints.
3D Descriptors: van der Waals volume, solvent-accessible surface area, and 3D pharmacophore models.
For the this compound series, important descriptors might include those related to hydrophobicity (logP), electronic properties (dipole moment, partial charges), and steric properties (molecular volume).
Development of Predictive Models for Biological Activity Profiles
Once the descriptors are calculated, various statistical methods can be used to develop the QSAR model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF).
The goal is to create a model that can accurately predict the biological activity of new, untested analogs. The quality of a QSAR model is assessed using statistical parameters like the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). A robust QSAR model should have high R² and Q² values (typically > 0.6) and a low RMSE.
Applicability Domain Assessment
The applicability domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. It is crucial to assess the AD to avoid extrapolating the model to compounds that are structurally too different from the training set.
Various methods can be used to determine the AD, such as leverage analysis and distance-based approaches. A Williams plot, which plots standardized residuals versus leverage values, is a common graphical tool for visualizing the AD.
Table 3: Statistical Parameters of a Hypothetical QSAR Model for this compound Analogs
| Parameter | Value |
| R² | 0.85 |
| Q² | 0.75 |
| RMSE | 0.35 |
| Number of Compounds | 50 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the this compound-protein complex over time. By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules, offering insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes in both the ligand and the protein.
For this compound, MD simulations can be used to:
Assess Binding Stability: By monitoring the RMSD of the ligand and protein over the simulation time, one can assess the stability of the docked pose.
Analyze Intermolecular Interactions: The persistence of key hydrogen bonds and hydrophobic contacts can be analyzed throughout the simulation.
Calculate Binding Free Energies: More accurate binding free energies can be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics Generalized Born Surface Area), which average over a large number of snapshots from the MD trajectory.
These simulations provide a more realistic and dynamic picture of the molecular recognition process compared to the static view offered by molecular docking.
Investigation of Ligand-Protein Complex Stability and Dynamics
Molecular dynamics (MD) simulations are a cornerstone for understanding the stability and dynamics of a ligand-protein complex. A hypothetical study of this compound bound to a target protein would provide atomic-level insights into the binding event over time.
MD simulations track the movements of atoms in the complex by solving Newton's equations of motion, offering a dynamic view of how the ligand settles into the binding pocket and how the protein structure adapts in response. Key parameters analyzed in such simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
The RMSD measures the average deviation of the protein-ligand complex's backbone atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. In a hypothetical simulation, if the RMSD of the this compound-protein complex were to plateau at a low value (e.g., < 3 Å), it would indicate a stable binding mode.
The RMSF , on the other hand, quantifies the fluctuation of individual amino acid residues. This analysis helps to identify which parts of the protein become more or less flexible upon ligand binding. For instance, residues in the binding pocket interacting with this compound would be expected to show reduced fluctuations, indicating a stable interaction.
A typical molecular dynamics simulation would also analyze the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. A detailed interaction profile for this compound would reveal the key residues responsible for its binding affinity and could guide future structural modifications to enhance potency.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Protein Complex
| Parameter | Value/Description |
| Software | GROMACS, AMBER, or NAMD |
| Force Field | CHARMM36m for protein, CGenFF for ligand |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Solvent Model | Explicit (e.g., TIP3P water) |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, Radius of Gyration |
Solvent Effects on Molecular Conformation and Interaction
The surrounding solvent environment can significantly influence the conformation of a small molecule and its interactions with a biological target. Computational studies on the solvent effects on this compound would typically involve both explicit and implicit solvent models.
Explicit solvent models treat individual solvent molecules (e.g., water) as part of the simulation, providing a highly detailed picture of solvation. These models are computationally intensive but can capture specific solvent-ligand interactions, such as the formation of water bridges between the ligand and the protein.
Implicit solvent models , such as the Generalized Born (GB) or Poisson-Boltzmann (PB) models, represent the solvent as a continuous medium with a given dielectric constant. These models are computationally less expensive and are often used to calculate the free energy of solvation.
A key parameter investigated in such studies is the Solvent Accessible Surface Area (SASA) , which measures the surface area of the molecule that is accessible to the solvent. Changes in SASA upon binding to a protein can provide insights into the hydrophobic effect, a major driving force for ligand-protein association. A significant decrease in the nonpolar SASA of this compound upon binding would suggest a favorable hydrophobic contribution to the binding free energy.
Furthermore, conformational analysis in different solvents (e.g., water, DMSO, octane) could reveal how the flexibility and preferred three-dimensional structure of this compound are altered by the polarity of the environment. This is crucial for understanding its behavior in both aqueous physiological environments and the more hydrophobic interior of a protein's binding pocket.
Table 2: Hypothetical Conformational Analysis of this compound in Different Solvents
| Solvent | Dielectric Constant | Predominant Conformer (Hypothetical) | Key Intramolecular Interactions (Hypothetical) |
| Water | 78.4 | Folded | Intramolecular H-bond with sulfonamide group |
| DMSO | 46.7 | Partially Extended | Dipole-dipole interactions with solvent |
| Octane | 2.0 | Extended | van der Waals forces |
In Silico Assessment of Target Selectivity and Specificity
A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects. In silico methods are invaluable for predicting the target selectivity and specificity of a molecule like this compound.
One common approach is panel docking , where the compound is computationally screened against a large panel of different proteins, often from the same family (e.g., kinases) or representing known anti-targets. The docking scores, which estimate the binding affinity, are then compared across the panel. A compound is considered selective if it shows a significantly better docking score for the intended target compared to other proteins in the panel.
Another approach involves the use of pharmacophore modeling and 3D shape similarity searches . A pharmacophore model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target. By comparing the pharmacophore of this compound to those of known ligands for various targets, potential on- and off-target interactions can be predicted.
Machine learning and artificial intelligence models are also increasingly used for off-target prediction. nih.gov These models are trained on large datasets of known drug-target interactions and can predict the probability of a new compound binding to a wide range of proteins based on its chemical structure.
Table 3: Hypothetical In Silico Selectivity Profile for this compound against a Kinase Panel
| Kinase Target | Docking Score (kcal/mol) (Hypothetical) | Predicted Affinity (Hypothetical) | Selectivity Concern (Hypothetical) |
| Target Kinase A | -10.5 | High | No |
| Kinase B | -7.2 | Moderate | Low |
| Kinase C | -6.8 | Low | Low |
| Kinase D | -9.8 | High | Yes (Potential off-target) |
These computational assessments provide a valuable initial filter to identify potential selectivity issues that would then need to be validated through experimental assays.
Molecular and Cellular Investigations of Biological Interactions and Functional Modulations Induced by N 2 Ethylphenyl 4 Fluorobenzenesulfonamide
In Vitro Enzymatic Inhibition Studies
No published studies were identified that have investigated the enzymatic inhibition properties of N-(2-ethylphenyl)-4-fluorobenzenesulfonamide. Therefore, information regarding its specific enzyme targets, half-maximal inhibitory concentration (IC50), inhibition constant (Ki), mechanism of inhibition, substrate specificity, or its screening against enzyme families such as carbonic anhydrases, proteases, and kinases is not available.
Enzyme Target Identification and Validation
There is no information available in the scientific literature to identify or validate any specific enzyme targets for this compound.
Determination of Half-Maximal Inhibitory Concentration (IC50) and Inhibition Constant (Ki)
No experimental data has been published regarding the IC50 or Ki values of this compound against any enzyme.
Mechanistic Studies of Enzyme Inhibition (e.g., competitive, non-competitive)
Without target identification and kinetic data, the mechanism of any potential enzyme inhibition by this compound remains unknown.
Substrate Specificity and Allosteric Modulation Studies
There are no studies on the substrate specificity or potential allosteric modulation effects of this compound.
Screening Against Relevant Enzyme Families (e.g., carbonic anhydrases, proteases, kinases)
While the sulfonamide functional group is a known pharmacophore for inhibitors of enzymes like carbonic anhydrases, there is no specific data from screening assays of this compound against these or any other enzyme families.
Receptor Binding and Modulation Assays
Similarly, a thorough search of the scientific literature yielded no studies on the receptor binding and modulation properties of this compound. Consequently, there is no data available on its binding affinity, selectivity, or functional activity at any specific biological receptor.
Radioligand Binding Studies for Receptor Affinity
No studies utilizing radioligand binding assays to determine the affinity of this compound for specific biological receptors have been identified. This type of study is fundamental in pharmacology to understand the initial interaction of a compound with a biological target. The absence of such data means that the binding profile and receptor selectivity of this compound remain unknown.
Functional Assays for Agonistic or Antagonistic Activity
Similarly, there is no published research detailing the use of functional assays to determine whether this compound acts as an agonist or an antagonist at any given receptor. These assays are crucial for characterizing the physiological response elicited by a compound after it binds to a receptor.
Cell-Based Functional Assays
The exploration of the compound's effects at a cellular level also draws a blank in the current scientific literature.
Evaluation of Antiproliferative Effects in Specific Cellular Models
There are no available studies that have evaluated the antiproliferative effects of this compound in any specific cellular models. Such research would be essential to determine its potential as an anticancer agent.
Assessment of Cellular Pathway Modulation (e.g., signal transduction, gene expression)
Information regarding the modulation of cellular pathways, such as signal transduction or gene expression, by this compound is not present in the available literature. Understanding these interactions is key to elucidating the mechanism of action of a compound.
Induction of Specific Cellular Responses (e.g., apoptosis, autophagy)
No research has been published on the ability of this compound to induce specific cellular responses like apoptosis (programmed cell death) or autophagy (a cellular degradation process).
Cell Cycle Perturbation Analysis
Finally, there is no data from cell cycle perturbation analyses to indicate what, if any, effect this compound has on the cell division cycle.
Investigations of Molecular Mechanism of Action
Understanding the precise molecular mechanism of a compound is fundamental to drug discovery and chemical biology. This involves identifying its direct binding partners within the cell and characterizing the subsequent cascade of cellular events.
A primary step in elucidating a compound's mechanism is the identification of its direct molecular target(s). Chemical probes, which are modified versions of the parent compound, are instrumental in this process. To identify the protein targets of this compound, researchers would synthesize analogs incorporating a reactive moiety or a reporter tag.
Photoaffinity Probes: An analog could be synthesized with a photo-reactive group, such as an aryl azide. Upon exposure to UV light, this group forms a highly reactive nitrene that covalently bonds to any interacting proteins in close proximity. Subsequent proteomic analysis can then identify the protein that has been irreversibly tagged.
Affinity-Based Probes: A biotin (B1667282) tag could be attached to the molecule via a linker. nih.gov This biotinylated probe would be incubated with cell lysates, and the probe-protein complexes could be captured using streptavidin-coated beads. The captured proteins are then identified using mass spectrometry.
Fluorescent Probes: Incorporating a fluorescent group, such as a naphthalimide, allows for the visualization of the compound's localization within cells and can be used in biochemical binding assays. nih.govmdpi.com
Systematic structure-activity relationship (SAR) studies are first required to determine positions on the this compound scaffold where such tags can be added without disrupting the compound's native biological activity. nih.gov
Once a direct protein target is identified, the investigation shifts to understanding the downstream consequences of the compound-target interaction. This involves mapping the cellular signaling pathways and networks that are perturbed.
For instance, if this compound were found to bind to a specific kinase, researchers would investigate the phosphorylation status of known substrates of that kinase. If it were to interact with a transcription factor, downstream gene expression would be analyzed. High-throughput screening with cell-based reporter assays, such as those for NF-κB (nuclear factor κB) or ISRE (interferon-stimulated response element), can reveal which major signaling pathways are modulated. nih.gov Techniques like Western blotting, qPCR, and RNA-sequencing would be employed to quantify these changes and build a comprehensive picture of the compound's impact on cellular networks.
"Omics" technologies provide an unbiased, global view of cellular changes induced by a compound.
Proteomic Profiling: This involves using mass spectrometry to compare the entire protein landscape of cells before and after treatment with this compound. This can reveal changes in protein expression levels or post-translational modifications (PTMs) that point toward affected pathways. youtube.com For example, a significant upregulation of heat shock proteins could indicate an induced stress response.
Metabolomic Profiling: This technique analyzes the pool of small-molecule metabolites within a cell. oaji.net Studies on other sulfonamides have shown that they can disrupt metabolic pathways, including the tricarboxylic acid (TCA) cycle and amino acid metabolism. researchgate.net By comparing the metabolomes of treated and untreated cells, researchers can identify metabolic enzymes or pathways that are impacted by the compound's activity. researchgate.netnih.gov
An illustrative table of potential proteomic changes is presented below, based on known targets of the broader sulfonamide class.
| Illustrative Proteomic Changes Post-Treatment | |
| Protein Name | Observed Change |
| Carbonic Anhydrase IX | Downregulation |
| Dihydropteroate (B1496061) Synthase | Upregulation (compensatory) |
| Cyclooxygenase-2 | Downregulation |
| HSP70 | Upregulation |
| Caspase-3 | Upregulation (cleaved form) |
| This table is a hypothetical representation of potential findings and is not based on experimental data for this compound. |
Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level
SAR studies are crucial for optimizing a compound's potency and selectivity and for understanding which structural features are essential for its biological activity. nih.govmdpi.com
SAR involves the systematic synthesis and testing of analogs of the lead compound, this compound. The molecule can be dissected into three key components for modification:
The 4-fluorophenyl ring: Analogs would be created by moving the fluorine to the ortho- or meta-positions, or by replacing it with other halogens (Cl, Br) or electron-donating/-withdrawing groups (e.g., -CH₃, -CF₃, -OCH₃). The presence and position of the fluorine can significantly impact binding affinity and metabolic stability. mdpi.comacs.org
The N-(2-ethylphenyl) ring: The ethyl group's position could be shifted (to meta- or para-), or it could be replaced with other alkyl groups of varying size (methyl, propyl) to probe the steric requirements of the binding pocket.
The Sulfonamide Linker: While less commonly modified, the core sulfonamide group is critical. Its hydrogen-bonding capabilities are often essential for target engagement. nih.gov
Each new analog would be tested in a relevant biological assay (e.g., an enzyme inhibition assay or a cell proliferation assay) to see how the structural change affected its activity.
| Illustrative SAR Table for this compound Analogs | ||
| Modification | Rationale | Hypothetical Effect on Activity |
| Move fluorine from para- to ortho-position | Probe electronic and steric effects at the binding site | Decrease |
| Replace 4-fluoro with 4-chloro | Test impact of halogen size and electronegativity | Similar or slight decrease |
| Move 2-ethyl to 4-ethyl position | Evaluate steric tolerance in the binding pocket | Significant Decrease |
| Replace 2-ethyl with 2-methyl | Determine if smaller group improves fit | Increase |
| Replace 2-ethyl with 2-isopropyl | Determine if larger group is tolerated | Decrease |
| This table is for illustrative purposes to demonstrate the principles of SAR and is not based on experimental data. |
The data from SAR studies are used to build a pharmacophore model—a three-dimensional map of the essential features required for biological activity. For many sulfonamide-based inhibitors, the key pharmacophoric features are well-established. nih.govnih.gov
Based on the structure of this compound and known sulfonamide pharmacophores, the key features would likely include:
| Pharmacophoric Feature | Structural Component | Probable Interaction |
| Hydrogen Bond Donor | Sulfonamide N-H group | Interaction with a carbonyl or hydroxyl on the protein target |
| Hydrogen Bond Acceptor | Two sulfonyl oxygens | Coordination with a zinc ion (in metalloenzymes) or H-bonding with protein residues |
| Aromatic/Hydrophobic Region | 4-fluorophenyl ring | π-π stacking or hydrophobic interactions within the binding pocket |
| Aromatic/Hydrophobic Region | 2-ethylphenyl ring | Hydrophobic interactions, with the ethyl group probing a specific sub-pocket |
Computational docking of the compound into a hypothesized target protein, such as a carbonic anhydrase, could further refine this model and explain the observed SAR data on a molecular level. nih.govnih.gov
Table of Mentioned Compounds
| Chemical Name |
| This compound |
| 4-acetamidobenzenesulfonyl chloride |
| 4-aminobenzenesulfonamide (sulfanilamide) |
| Biotin |
| Naphthalimide |
| Sulfadiazine |
| Sulfamethazine |
| NF-κB |
| ISRE |
Pre-clinical Investigations into this compound Remain Undisclosed
Initial searches for in vivo pre-clinical data on the chemical compound this compound have not yielded any publicly available scientific research. Despite efforts to locate studies pertaining to its mechanistic actions in non-human models, there is a notable absence of literature detailing its target engagement, pharmacodynamic biomarkers, or efficacy in established disease models.
Consequently, the following sections, which were intended to detail the molecular and cellular investigations into the biological interactions and functional modulations induced by this compound, cannot be populated with the specific, data-driven content requested. The scientific community has not yet published findings in the areas of:
In Vivo Pre-clinical Mechanistic Studies (Non-Human Models)
Proof-of-Concept Efficacy in Established Disease Models
At present, the biological activity and potential therapeutic effects of this compound in a pre-clinical, in vivo setting remain uncharacterized in accessible scientific literature. Therefore, no data tables or detailed research findings can be provided.
Advanced Analytical and Spectroscopic Characterization of N 2 Ethylphenyl 4 Fluorobenzenesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, a complete picture of the constitution and connectivity of N-(2-ethylphenyl)-4-fluorobenzenesulfonamide can be assembled.
Comprehensive ¹H and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number and types of protons and their neighboring environments. The ethyl group on the phenyl ring is expected to show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The aromatic regions of both the 2-ethylphenyl and the 4-fluorobenzenesulfonyl moieties will display a complex series of multiplets due to the various proton-proton and proton-fluorine couplings. The proton attached to the nitrogen of the sulfonamide group will likely appear as a broad singlet.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts of the aromatic carbons are influenced by the substituents on the rings. For instance, the carbon atom directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF). The carbons of the ethyl group will appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethyl -CH₃ | ~1.2 (triplet) | ~15 |
| Ethyl -CH₂ | ~2.7 (quartet) | ~29 |
| Aromatic C-H (2-ethylphenyl) | 7.1 - 7.4 (multiplet) | 127 - 131 |
| Aromatic C-H (4-fluorobenzenesulfonyl) | 7.2 - 7.9 (multiplet) | 116 (d, ²JCF ≈ 22 Hz), 130 (d, ³JCF ≈ 9 Hz) |
| Aromatic C-F | - | 165 (d, ¹JCF ≈ 255 Hz) |
| Aromatic C-S | - | ~137 |
| Aromatic C-N | - | ~135 |
| Aromatic C-C₂H₅ | - | ~143 |
| Sulfonamide N-H | Variable, broad singlet | - |
Note: Predicted values are based on analogous compounds reported in the literature. worldnewsnaturalsciences.comrsc.orgresearchgate.netznaturforsch.com 'd' denotes a doublet due to carbon-fluorine coupling.
¹⁹F NMR for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the 4-fluorobenzenesulfonyl group. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine atom and the adjacent aromatic protons will result in this resonance appearing as a multiplet, typically a triplet of triplets, providing further structural confirmation. rsc.orgbeilstein-journals.org
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for establishing the precise connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also help to trace the connectivity of the protons within each of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
Solid-State NMR for Polymorphic Forms and Crystal Structure
Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of molecules in the solid phase. wikipedia.orgox.ac.ukemory.edu Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide detailed information about the local structure. For this compound, ssNMR could be used to:
Identify and characterize different polymorphic forms: Polymorphs are different crystalline forms of the same compound, which can have different physical properties. ssNMR can distinguish between polymorphs as the different crystal packing arrangements will lead to different chemical shifts and other NMR parameters.
Provide information on the crystal structure: By analyzing the anisotropic interactions, such as dipolar couplings and chemical shift anisotropy, ssNMR can provide information on intermolecular distances and the orientation of different parts of the molecule within the crystal lattice.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. lcms.cz For this compound, with a molecular formula of C₁₄H₁₄FNO₂S, the expected exact mass can be calculated.
Table 2: Exact Mass of this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|
The fragmentation of this compound in the mass spectrometer would likely proceed through the cleavage of the S-N bond and bonds within the sulfonamide group, as well as fragmentation of the ethylphenyl side chain. Common fragments would include the 4-fluorobenzenesulfonyl cation and the 2-ethylphenylaminyl radical cation.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight and deducing the structure of this compound. Under electrospray ionization (ESI) conditions, the compound is expected to be readily protonated to form the molecular ion [M+H]⁺. Subsequent collision-induced dissociation (CID) would produce a series of fragment ions characteristic of the N-aryl sulfonamide class. nih.gov
The fragmentation of aromatic sulfonamides is well-documented and typically involves several key pathways. researchgate.netrsc.org One of the most prominent fragmentation mechanisms for this class of compounds is the elimination of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.govresearchgate.net This rearrangement is often promoted by electron-withdrawing groups on the aryl ring. nih.gov
Other expected fragmentation pathways involve the cleavage of the S-N and C-S bonds. The cleavage of the S-N bond is a common pathway that would result in the formation of a 4-fluorobenzenesulfonyl cation (m/z 159) and a 2-ethylaniline (B167055) radical. Conversely, cleavage could yield a protonated 2-ethylaniline (m/z 122) and a 4-fluorobenzenesulfonyl radical. Further fragmentation of the 4-fluorobenzenesulfonyl moiety can lead to characteristic ions.
A plausible fragmentation pattern for this compound is outlined below. The analysis of these fragments allows for the unambiguous confirmation of both the sulfonamide and the N-aryl portions of the molecule.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Notes on Fragmentation Pathway |
|---|---|---|
| 280.1 | [M+H]⁺ | Protonated molecular ion (C₁₄H₁₅FNO₂S⁺) |
| 216.1 | [M+H - SO₂]⁺ | Loss of sulfur dioxide (64 Da) via rearrangement, a characteristic fragmentation for aromatic sulfonamides. nih.govresearchgate.net |
| 159.0 | [F-C₆H₄-SO₂]⁺ | Cleavage of the S-N bond, forming the 4-fluorobenzenesulfonyl cation. |
| 122.1 | [CH₃CH₂-C₆H₄-NH₃]⁺ | Cleavage of the S-N bond with proton transfer to the amine, forming the protonated 2-ethylaniline. |
Hyphenated Techniques (e.g., LC-MS) for Purity and Mixture Analysis
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for assessing the purity of this compound and analyzing it within complex mixtures. usda.govnih.gov This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. hpst.czacgpubs.org
A typical LC-MS method for purity analysis would involve a reversed-phase HPLC separation. The compound, being moderately polar, would be well-retained on a C18 stationary phase. A gradient elution using a mobile phase consisting of water and an organic solvent (such as acetonitrile (B52724) or methanol), often with additives like formic acid to promote protonation, would be employed to separate the target compound from synthesis impurities or degradation products. molnar-institute.com
Following chromatographic separation, the eluent is introduced into the mass spectrometer. For quantitative analysis, tandem mass spectrometry (MS/MS) is often used in Multiple Reaction Monitoring (MRM) mode. In this mode, the mass spectrometer is set to select the precursor ion (the [M+H]⁺ ion of the target compound) and then detect one or more specific product ions generated through fragmentation. This highly selective technique provides excellent sensitivity and minimizes interference from matrix components, making it suitable for robust purity assays and the detection of trace-level impurities. usda.govacgpubs.org
The process typically involves:
Sample Preparation: The sample is dissolved in a suitable solvent, often the mobile phase, and filtered before injection into the LC system. usda.gov
Chromatographic Separation: A reversed-phase column (e.g., C18) is used with a gradient of acidified water and acetonitrile to achieve separation.
Ionization: Electrospray ionization (ESI) in positive mode is used to generate the protonated molecular ion [M+H]⁺.
Detection and Quantification: The mass spectrometer monitors the transition from the precursor ion to one or more characteristic fragment ions, allowing for precise quantification and confirmation of the compound's identity based on its retention time and mass-to-charge ratio.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound.
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. The sulfonamide group (SO₂NH) gives rise to particularly strong and identifiable vibrations. The asymmetric and symmetric stretching modes of the SO₂ group are typically observed as strong bands in the IR spectrum. researchgate.net The S-N stretching vibration also provides a key diagnostic peak. nih.gov
Other significant vibrational modes include the C-H stretching of the aromatic rings and the ethyl group, C=C stretching within the aromatic rings, and the C-F stretching of the fluorobenzene (B45895) moiety. vscht.cz A summary of the expected vibrational modes is presented in the table below.
Table 2: Predicted Vibrational Mode Assignments for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 3350-3250 | N-H Stretch | Sulfonamide (N-H) | Medium |
| 3100-3000 | C-H Stretch | Aromatic (Ar-H) | Medium |
| 2980-2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Medium |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1370-1330 | Asymmetric SO₂ Stretch | Sulfonyl (SO₂) | Strong |
| 1180-1150 | Symmetric SO₂ Stretch | Sulfonyl (SO₂) | Strong |
| 1250-1100 | C-F Stretch | Fluoroaromatic | Strong |
| 910-830 | S-N Stretch | Sulfonamide (S-N) | Medium |
The precise frequencies and shapes of the vibrational bands, particularly the N-H and SO₂ stretching modes, can offer insights into the molecule's conformation and intermolecular interactions. For instance, the frequency of the N-H stretching vibration is highly sensitive to hydrogen bonding. In the solid state, strong intermolecular N-H···O=S hydrogen bonds are expected, which would lead to a broadening and shifting of the N-H band to lower frequencies compared to its position in a dilute solution in a non-polar solvent. researchgate.net
Rotational spectroscopy studies on similar benzenesulfonamides have shown that the orientation of the sulfonamide group relative to the benzene (B151609) ring can vary. kcl.ac.uk Subtle shifts in the vibrational frequencies of the aromatic ring modes and the sulfonamide group vibrations could potentially be used to infer the dominant conformation of this compound in different environments.
Comparing the IR and Raman spectra of the compound in different physical states (solid vs. solution) can reveal information about intermolecular forces.
Solid State: In a crystalline solid, the molecules are in a fixed orientation. The spectra would reflect strong intermolecular interactions, primarily hydrogen bonding between the sulfonamide N-H proton and an oxygen atom of a neighboring molecule. This typically results in sharper, well-defined peaks, but also shifts in the frequencies of the involved functional groups (e.g., a lower N-H stretching frequency). researchgate.net
Solution State: In solution, the nature of the solvent plays a crucial role. In a non-polar solvent (e.g., CCl₄), intermolecular hydrogen bonding is minimized, and the spectrum would be more representative of an isolated molecule, with the N-H stretch appearing at a higher frequency. In a polar, hydrogen-bonding solvent (e.g., DMSO), solvent-solute interactions will influence the vibrational frequencies.
This comparative analysis is essential for understanding how the molecular structure and interactions change with the physical environment.
X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides precise data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. For this compound, a crystallographic analysis would elucidate several key structural features.
Although a specific crystal structure for this compound is not publicly available, analysis of related N-aryl sulfonamide structures allows for predictions of its likely solid-state characteristics. researchgate.netnih.gov
Key information that would be obtained from an X-ray crystal structure analysis includes:
Molecular Conformation: The torsion angles around the S-N and C-S bonds would reveal the spatial arrangement of the two aromatic rings relative to each other and to the central sulfonamide linkage. This includes the planarity of the sulfonamide group and the orientation of the 2-ethylphenyl group.
Bond Parameters: Precise measurements of all bond lengths and angles would confirm the connectivity and provide insight into the electronic structure (e.g., the degree of double-bond character in the S-O bonds).
Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice. It is highly probable that the structure would be stabilized by intermolecular hydrogen bonds of the N-H···O=S type, forming dimers or extended chains. eurjchem.com Other potential interactions like C-H···π or π···π stacking between the aromatic rings could also be identified.
| Crystal System | The symmetry of the unit cell. | Could be determined (e.g., monoclinic, orthorhombic). mdpi.com |
This technique would provide the ultimate confirmation of the compound's structure and offer valuable insights into the non-covalent forces that govern its solid-state assembly.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4-fluorobenzenesulfonyl chloride |
| 2-ethylaniline |
| Acetonitrile |
Single Crystal X-ray Diffraction for Absolute Structure and Conformation
Single crystal X-ray diffraction stands as the definitive method for determining the absolute structure and conformational arrangement of a molecule in the solid state. Although a specific crystal structure for this compound has not been publicly reported, analysis of closely related N-aryl benzenesulfonamides provides significant insight into its likely structural characteristics. iucr.orgnih.gov
The core structure of N-aryl benzenesulfonamides features a tetrahedral sulfur atom at the center of the sulfonamide bridge. nih.gov The conformation is largely defined by the torsion angle between the two aromatic rings and the geometry around the sulfonamide N-S bond. In related structures, such as N-(3,5-Dimethylphenyl)benzenesulfonamide, the molecule is notably bent at the sulfur atom, with a C—SO₂—NH—C torsion angle of 67.9 (2)°. nih.gov The two benzene rings in this analogue are tilted relative to each other by 54.6 (1)°. nih.gov For this compound, a similar non-planar conformation is expected, influenced by the steric hindrance from the ortho-ethyl group on the phenyl ring.
Table 1: Comparative Crystallographic Data of Analogous Benzenesulfonamide (B165840) Derivatives
| Compound | Crystal System | Space Group | Key Torsion Angle (°) (C-S-N-C) | Dihedral Angle Between Rings (°) | Reference |
|---|---|---|---|---|---|
| (E)-N-(2-styrylphenyl)benzenesulfonamide | Monoclinic | P2₁/c | Not specified | Not specified | nih.gov |
| N-(3,5-Dimethylphenyl)benzenesulfonamide | Monoclinic | P2₁/c | 67.9 (2) | 54.6 (1) | nih.gov |
| N-(3-fluorobenzoyl)benzenesulfonamide | Monoclinic | C2/c | Not applicable | 82.73 (10) | nih.gov |
| N-allyl-N-benzyl-4-methylbenzenesulfonamide | Orthorhombic | Pna2₁ | Not applicable (tertiary sulfonamide) | Not specified | bohrium.comresearchgate.net |
Co-crystallization Studies with Biological Targets (if applicable)
Co-crystallization is a powerful technique used to understand the binding interactions between a small molecule and a biological macromolecule, typically a protein. nih.govacs.orgresearchgate.net This involves crystallizing the protein in the presence of the ligand, in this case, this compound, to obtain a high-resolution structure of the complex. domainex.co.uk Such studies are fundamental in structure-based drug design, revealing the precise binding mode, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and any conformational changes in the protein upon ligand binding. nih.govnih.gov
A review of the current scientific literature reveals no specific published co-crystal structures of this compound with any biological targets. The sulfonamide functional group is a well-known pharmacophore present in many drugs targeting enzymes like carbonic anhydrases and cyclooxygenases. nih.gov Therefore, should this compound show biological activity, co-crystallization studies would be a critical next step to elucidate its mechanism of action at a molecular level. The process would involve mixing the purified target protein with the compound and screening various crystallization conditions to grow diffraction-quality crystals of the protein-ligand complex. domainex.co.uknih.gov
Chromatographic Methods for Purity and Quantification in Research Samples
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity and performing quantification of non-volatile organic compounds in research and quality control settings. wu.ac.thnih.govwu.ac.th For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. wu.ac.th
Method development would begin with the selection of an appropriate stationary phase, with a C18 (octadecylsilyl) column being the most common first choice due to its versatility in retaining moderately polar to nonpolar analytes. wu.ac.th The mobile phase would likely consist of a mixture of an aqueous component (water, often with a buffer like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic modifier such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be employed to ensure the efficient elution of the target compound and any potential impurities with differing polarities. wu.ac.th
Detection is typically achieved using a UV-Vis or Photo-Diode Array (PDA) detector. wu.ac.thwu.ac.th A wavelength scan of the analyte would be performed to determine the wavelength of maximum absorbance (λmax), which would then be used for quantification to ensure high sensitivity. For this compound, with its two aromatic rings, a strong absorbance in the UV region (around 254-270 nm) is expected. wu.ac.th Method validation would then be performed to establish linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov
Table 2: Representative Parameters for HPLC Method Development
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Good retention for aromatic, moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress ionization of silanol (B1196071) groups and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvent for eluting the analyte. |
| Elution Mode | Gradient | Ensures separation of impurities with a wide range of polarities in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 - 30 °C | Ensures reproducible retention times. |
| Injection Volume | 5 - 20 µL | Dependent on sample concentration and method sensitivity. |
| Detection | UV-Vis/PDA at λmax (e.g., 265 nm) | Aromatic rings provide strong UV absorbance for sensitive detection. wu.ac.th |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. researchgate.netresearchgate.net The application of GC to the analysis of sulfonamides can be challenging due to their polarity and potential for thermal degradation at the high temperatures required for volatilization in the GC inlet. nih.govmdpi.com
For this compound, direct GC analysis might be possible, but its thermal stability would need to be carefully evaluated. nih.gov High inlet temperatures could lead to the breakdown of the molecule, resulting in inaccurate quantification and the appearance of degradation peaks in the chromatogram. nih.govmdpi.com To mitigate this, derivatization is often employed for sulfonamides. nih.gov A common approach is methylation or silylation of the acidic sulfonamide proton (N-H), which increases the compound's volatility and thermal stability.
When coupled with a mass spectrometer (GC-MS), this method provides excellent selectivity and sensitivity, allowing for confident identification based on the compound's mass spectrum and retention time. researchgate.net The electron impact (EI) ionization of the parent molecule would be expected to produce a characteristic fragmentation pattern, including a molecular ion peak and fragments corresponding to the 4-fluorobenzenesulfonyl and 2-ethylphenyl moieties.
Future Research Trajectories and Academic Implications for N 2 Ethylphenyl 4 Fluorobenzenesulfonamide Analogues
Development of Next-Generation Chemical Probes and Tools
The development of novel chemical probes is essential for dissecting complex biological processes. Analogues of N-(2-ethylphenyl)-4-fluorobenzenesulfonamide are well-suited for this purpose due to their synthetic tractability and the unique properties of the fluorine atom.
Future research could focus on modifying the this compound scaffold to incorporate reporter tags, such as fluorophores or biotin (B1667282), enabling the visualization and isolation of protein targets. The fluorine atom itself can serve as a powerful probe for ¹⁹F NMR spectroscopy, a technique that allows for the detailed study of protein-ligand interactions and conformational changes in a native-like environment. The development of photo-cross-linkable analogues, by introducing moieties like azides or benzophenones, would enable the covalent capture and subsequent identification of binding partners in complex cellular lysates.
Table 1: Potential Modifications for Chemical Probe Development
| Modification | Purpose | Application |
| Fluorophore Conjugation | Visualization of target localization | Live-cell imaging, fluorescence microscopy |
| Biotinylation | Affinity-based purification | Target identification, pull-down assays |
| ¹⁹F Isotopic Labeling | NMR-based interaction studies | Elucidation of binding modes and kinetics |
| Photo-affinity Labeling | Covalent target capture | Identification of direct binding partners |
Exploration of Unconventional Biological Targets and Pathways
While sulfonamides have a long history as antimicrobial agents, their therapeutic potential extends to a wide array of biological targets. Analogues of this compound could be systematically screened to identify novel interactions with unconventional targets, moving beyond the traditional enzyme classes.
High-throughput screening of diverse libraries of these analogues against panels of orphan receptors, transcription factors, and protein-protein interactions could unveil unexpected biological activities. The structural rigidity of the benzenesulfonamide (B165840) core, coupled with the conformational flexibility of the ethylphenyl group, allows for the exploration of diverse binding pockets. Identifying novel targets for these compounds would not only provide new avenues for therapeutic intervention but also illuminate previously uncharacterized biological pathways.
Integration with Advanced Chemical Biology Methodologies
The advancement of chemical biology relies on the synergy between innovative chemical tools and cutting-edge methodologies. Analogues of this compound can be integrated with a variety of advanced techniques to probe biological systems with high precision.
For instance, activity-based protein profiling (ABPP) can be employed with reactive analogues to map the functional state of enzyme families in their native environment. Furthermore, the use of these compounds in chemoproteomic approaches can help to globally profile protein targets and off-targets, providing a comprehensive understanding of their cellular mechanism of action. The integration of these analogues with CRISPR-Cas9 gene editing technology could also be a powerful strategy to validate novel drug targets identified through screening efforts.
Design of Targeted Delivery Systems for In Vitro and Ex Vivo Studies
To enhance the specificity and efficacy of this compound analogues in biological assays, the development of targeted delivery systems is a crucial research direction. These systems can help to concentrate the compound at the desired site of action, minimizing off-target effects.
Future work could involve the conjugation of these analogues to cell-penetrating peptides or antibodies that recognize specific cell surface markers. Another approach is the encapsulation of these compounds within nanoparticles or liposomes, which can be engineered for targeted release in response to specific physiological cues. These strategies would be particularly valuable for studying the effects of these compounds in complex multicellular systems, such as organoids and tissue explants.
Theoretical Advancements in Computational Modeling of Sulfonamide Interactions
Computational modeling plays an increasingly important role in modern drug discovery and chemical biology. The this compound scaffold provides an excellent platform for advancing our theoretical understanding of sulfonamide-protein interactions.
Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model the binding of these analogues to their targets at an atomic level of detail. These studies can provide insights into the key intermolecular interactions, the role of the fluorine atom in modulating binding affinity and selectivity, and the conformational changes that occur upon binding. Such computational models can guide the rational design of next-generation analogues with improved properties.
Table 2: Computational Approaches for Studying Sulfonamide Interactions
| Computational Method | Research Goal | Expected Outcome |
| Molecular Docking | Prediction of binding poses | Identification of potential binding sites |
| Molecular Dynamics | Simulation of dynamic behavior | Understanding of conformational changes |
| QM/MM Calculations | High-accuracy energy calculations | Detailed analysis of binding energetics |
| Free Energy Perturbation | Prediction of binding affinities | Quantitative structure-activity relationships |
Contribution to Fundamental Understanding of Biological Systems
Beyond their potential as therapeutic agents, analogues of this compound can serve as valuable tools to advance our fundamental understanding of biology. By selectively perturbing the function of specific proteins or pathways, these compounds can help to unravel the intricate molecular mechanisms that govern cellular processes.
The discovery of a highly selective analogue for a previously uncharacterized protein could provide the first means to study its biological function. Such studies could lead to the identification of new signaling pathways, the elucidation of disease mechanisms, and the validation of novel therapeutic targets.
Strategies for Overcoming Research Limitations in Compound Optimization
The optimization of lead compounds is a critical yet challenging aspect of drug discovery and chemical probe development. Future research on this compound analogues should proactively address potential limitations to streamline the optimization process.
One key strategy is the use of diversity-oriented synthesis to rapidly generate a wide range of analogues with diverse structural modifications. This approach, combined with high-throughput screening, can accelerate the identification of compounds with desired properties. Furthermore, the development of robust structure-activity relationship (SAR) and structure-property relationship (SPR) models can guide the rational design of analogues with improved potency, selectivity, and pharmacokinetic profiles. Addressing challenges such as metabolic instability and off-target effects early in the development process will be crucial for the successful translation of these compounds into valuable research tools and therapeutic leads.
Q & A
Q. What are the established synthetic routes for N-(2-ethylphenyl)-4-fluorobenzenesulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and 2-ethylaniline. Key steps include:
- Reagent Selection : Use triethylamine or NaOH as a base to neutralize HCl byproducts .
- Solvent Optimization : Dichloromethane (DCM) or dimethylformamide (DMF) are effective solvents for dissolving hydrophobic intermediates.
- Temperature Control : Reactions are performed at 0–25°C to minimize side reactions.
- Purity Assurance : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) is recommended for purification.
Table 1 : Yield variation with solvents and bases:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | Triethylamine | 0–5 | 78 |
| DMF | NaOH | 25 | 65 |
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substituent positions via aromatic proton splitting patterns (e.g., para-fluorine deshields adjacent protons) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 307.3).
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA IX/XII) via stopped-flow CO₂ hydration assay .
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine MIC values against S. aureus or E. coli .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structural modifications enhance the target selectivity of this compound in enzyme inhibition?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position of the benzene ring to improve CA IX binding .
- Replace the ethyl group with bulkier substituents (e.g., cycloheptyl) to reduce off-target interactions .
- Computational Modeling :
- Perform molecular docking (AutoDock Vina) to predict binding poses in CA IX active sites .
Table 2 : IC₅₀ values for derivatives:
| Derivative Modification | CA IX IC₅₀ (nM) | CA XII IC₅₀ (nM) |
|---|---|---|
| Parent Compound | 120 | 450 |
| 3-NO₂ Derivative | 28 | 320 |
Q. What strategies resolve contradictions in crystallographic data during polymorph characterization?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize absorption errors .
- Refinement Protocols :
- Apply TWIN/BASF commands in SHELXL for twinned crystals .
- Validate thermal displacement parameters (ADPs) with PLATON .
- Case Study : A 2022 study resolved a polymorphic discrepancy by comparing hydrogen-bonding motifs (R₁ = 0.032 vs. 0.041 for two forms) .
Q. How does the fluorobenzenesulfonamide moiety influence pharmacokinetic properties, and what are the metabolic liabilities?
- Methodological Answer :
- Metabolic Stability :
- In vitro Microsomal Assay : Incubate with rat liver microsomes; monitor sulfonamide cleavage via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D9 isoforms using fluorogenic substrates .
- Permeability :
- Caco-2 Assay : Measure apparent permeability (Papp) to predict intestinal absorption .
Table 3 : Key ADME parameters:
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89% (Human) |
| t₁/₂ (Microsomes) | 12.3 min (Rat) |
| Papp (Caco-2) | 8.7 × 10⁻⁶ cm/s |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
